Regiochemical Substitution Pattern: 3-Morpholinyl-4-Methoxy vs. 2-Morpholinobenzoic Acid – Impact on Kinase vs. Phospholipase Target Engagement
The 3-morpholinyl substitution pattern of the target compound positions the morpholine ring meta to the carboxylic acid, a geometry consistent with PI3K inhibitor pharmacophore models claimed in patent CN-102731525-A for benzomorpholine-derived PI3K inhibitors [1]. In contrast, 2-morpholinobenzoic acid (ortho-substituted isomer, CAS 42106-48-9) has been characterized as a PC-PLC inhibitor scaffold via virtual high-throughput screening and subsequent analog synthesis, with 129 analogs assessed for PC-PLC inhibitory activity, confirming that the ortho-morpholine geometry is important for PC-PLC binding [2][3]. This target divergence based on morpholine position demonstrates that the specific 3,4-substitution pattern of the target compound cannot be assumed interchangeable with 2-substituted or 4-substituted isomers for kinase-targeted applications.
| Evidence Dimension | Primary biological target engagement by morpholine positional isomer class |
|---|---|
| Target Compound Data | 3-morpholinyl-4-methoxy substitution pattern associated with PI3K inhibitory activity in benzomorpholine patent series (CN-102731525-A); no discrete Ki/IC₅₀ reported for the free acid building block [1] |
| Comparator Or Baseline | 2-Morpholinobenzoic acid: identified as PC-PLC inhibitor lead scaffold; 129 analogs synthesized and tested for PC-PLC inhibition [2][3] |
| Quantified Difference | Distinct target class engagement (PI3K vs. PC-PLC) driven by morpholine positional isomerism; no cross-target quantitative potency comparison available for the free acid forms |
| Conditions | Patent-derived pharmacophore claims (PI3K AlphaScreen assay, PerkinElmer) for 3-morpholinyl series vs. published PC-PLC biochemical assays for 2-morpholinyl series |
Why This Matters
Researchers procuring a morpholinobenzoic acid building block for kinase-focused library synthesis must select the correct positional isomer; the 3-morpholinyl substitution pattern aligns with PI3K pharmacophore models, whereas the 2-isomer directs toward phospholipase C targets.
- [1] Kuang, R., Guo, J., & Zhu, J. (2011). Benzomorph derivatives. Chinese Patent CN-102731525-A. Assigned to Allist Pharmaceuticals Inc. View Source
- [2] Eurtivong, C., Leung, E., Sharma, N., Leung, I.K.H., & Reynisson, J. (2023). Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. 2-Morpholinobenzoic acids as lead compounds. View Source
- [3] BRENDA Enzyme Database. Ligand: 2-morpholinobenzoic acid – Inhibitor of phosphatidylcholine-specific phospholipase C. View Source
